molecular formula C20H19FN2O3S2 B2431755 N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 941885-14-9

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2431755
M. Wt: 418.5
InChI Key: STLGRAIDULAFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is commonly referred to as 'Compound X' in the scientific community.

Scientific Research Applications

Photodynamic Therapy Application

  • Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, and Öztürk (2020) reported the synthesis of new zinc phthalocyanine derivatives with significant potential in photodynamic therapy for cancer treatment. These derivatives demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Vascular Endothelial Growth Factor (VEGF) Inhibition

  • Benzophenone-Thiazole Derivatives : In a 2014 study by Prashanth et al., a series of benzophenone-thiazole derivatives were synthesized and evaluated for their potential as VEGF-A inhibitors. These compounds exhibited promising antiproliferative effects through translational VEGF-A inhibition, suggesting their application in anti-cancer therapies (Prashanth et al., 2014).

Anti-Inflammatory Activity

  • Acetamide Derivatives : A study by Sunder and Maleraju (2013) focused on synthesizing acetamide derivatives for anti-inflammatory activity. Among the synthesized compounds, some showed significant anti-inflammatory activity, suggesting their potential therapeutic application in inflammation-related conditions (Sunder & Maleraju, 2013).

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Bioactive Benzothiazolinone Acetamide Analogs : The 2020 study by Mary et al. analyzed bioactive benzothiazolinone acetamide analogs for their photovoltaic efficiency and ligand-protein interactions. These compounds showed potential as photosensitizers in dye-sensitized solar cells and exhibited good light harvesting efficiency, as well as interactions with Cyclooxygenase 1 (COX1), which could be relevant in drug design and photovoltaic applications (Mary et al., 2020).

Antipsychotic Potential

  • Pyrazol-5-ol Derivatives : Wise et al. (1987) explored a series of novel 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols with potential antipsychotic properties. These compounds, including those with fluorophenyl components, showed promise in behavioral animal tests and did not interact with dopamine receptors, indicating a unique mechanism of action for antipsychotic therapy (Wise et al., 1987).

Antimicrobial and Antifungal Properties

  • Schiff Base Ligands : Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff base ligands with demonstrated antimicrobial and antifungal activities. These compounds were moderately active against various bacteria and fungi, adding to the repertoire of potential antimicrobial agents (Vinusha et al., 2015).

properties

IUPAC Name

N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S2/c1-25-17-4-2-3-5-18(17)26-10-19(24)23-20-22-16(13-28-20)12-27-11-14-6-8-15(21)9-7-14/h2-9,13H,10-12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLGRAIDULAFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=NC(=CS2)CSCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide

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